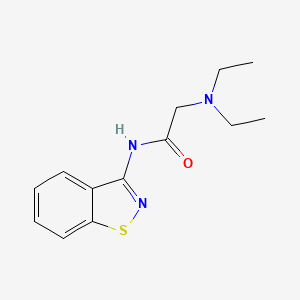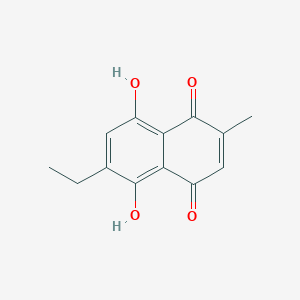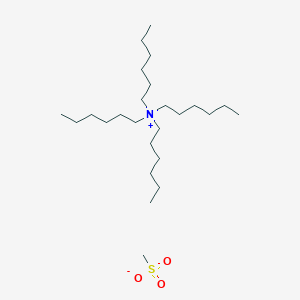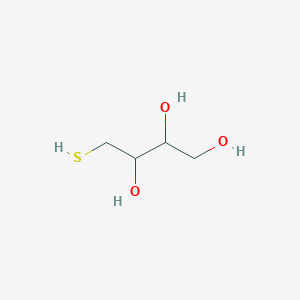
4-Sulfanylbutane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by the presence of three hydroxyl groups and one sulfanyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfanylbutane-1,2,3-triol can be achieved through several methods. One common approach involves the stereoselective synthesis of 1,2,3-triol derivatives from α,β-unsaturated acylsilanes . This method includes the oxidation of an olefin moiety with osmium tetroxide, followed by protection of the hydroxyl groups and nucleophilic reactions to the silyl carbonyl group. The deprotection and protodesilylation steps yield the desired triol derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Sulfanylbutane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and sulfanyl groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be employed to reduce carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic reagents can be used to substitute the hydroxyl groups with other functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield dihydroxyacylsilanes, while reduction reactions can produce various alcohol derivatives.
Applications De Recherche Scientifique
4-Sulfanylbutane-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxyl and sulfanyl groups make it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-sulfanylbutane-1,2,3-triol involves its interaction with molecular targets through its hydroxyl and sulfanyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, influencing various biochemical pathways and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1,2,3-triol: Similar structure but lacks the sulfanyl group.
1,2,4-Butanetriol: Different hydroxyl group arrangement.
Propriétés
Numéro CAS |
98026-22-3 |
|---|---|
Formule moléculaire |
C4H10O3S |
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
4-sulfanylbutane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3S/c5-1-3(6)4(7)2-8/h3-8H,1-2H2 |
Clé InChI |
COTLQGQWDIMCKQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CS)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


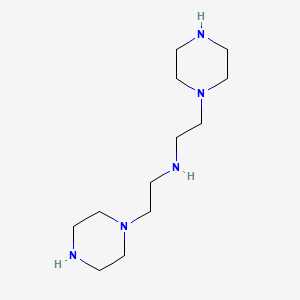

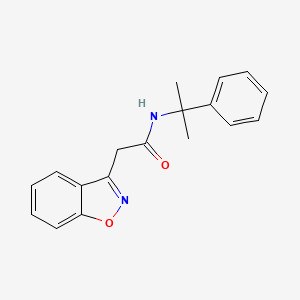

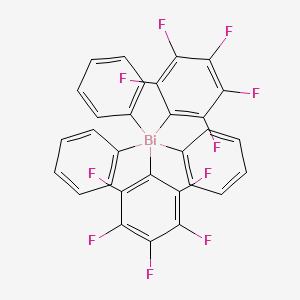
![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

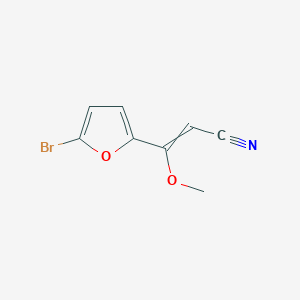

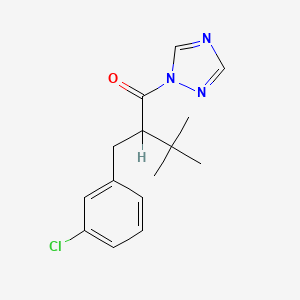
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
